beta-D-Glucopyranosiduronic acid, phenyl 1-thio-
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Overview
Description
Beta-D-Glucopyranosiduronic acid, phenyl 1-thio-: is a chemical compound with the molecular formula C12H14O6S. It is also known as phenyl-beta-D-thioglucuronic acid. This compound is a derivative of glucuronic acid, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. It is commonly used in biochemical research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, phenyl 1-thio- typically involves the reaction of glucuronic acid derivatives with thiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the formation of the phenylthio group. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of beta-D-Glucopyranosiduronic acid, phenyl 1-thio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranosiduronic acid, phenyl 1-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted glucuronic acid derivatives.
Scientific Research Applications
Beta-D-Glucopyranosiduronic acid, phenyl 1-thio- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, phenyl 1-thio- involves its interaction with specific molecular targets. The phenylthio group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound can modulate metabolic pathways by acting as a substrate or inhibitor of specific enzymes .
Comparison with Similar Compounds
Phenyl beta-D-glucopyranoside: A similar compound with a phenyl group attached to the glucopyranoside moiety.
Methyl beta-D-glucopyranosiduronic acid, phenyl 1-thio-: A methyl ester derivative of the compound.
Ethyl beta-D-glucopyranosiduronic acid, phenyl 1-thio-: An ethyl ester derivative of the compound .
Uniqueness: Beta-D-Glucopyranosiduronic acid, phenyl 1-thio- is unique due to its specific structural features, such as the phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H14O6S |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carbothioic S-acid |
InChI |
InChI=1S/C12H14O6S/c13-7-8(14)10(11(16)19)18-12(9(7)15)17-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,19)/t7-,8-,9+,10-,12+/m0/s1 |
InChI Key |
RHPLMWIRSZPGCJ-GOVZDWNOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)S)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)S)O)O)O |
Origin of Product |
United States |
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